molecular formula C12H16BrN3O2S B4613390 2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Cat. No.: B4613390
M. Wt: 346.25 g/mol
InChI Key: OLDOHJOIRNXSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C12H16BrN3O2S and its molecular weight is 346.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.01466 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound, along with similar structures, is often synthesized as part of a broader exploration into novel organic compounds with potential biological or chemical utility. For instance, research has detailed the synthesis and mass spectrometry of arylidene-hydrazinyl-thiazolines and their precursors, providing insights into their chemical properties and potential applications (Ramadan, 2019). Similarly, studies on the synthesis, characterization, and X-ray crystal structures of metal complexes with bis(thiosemicarbazone) ligands highlight their electrochemical behavior and potential in catalysis or material science (Hosseini‐Yazdi et al., 2016).

Biological Applications

Compounds like "2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide" are investigated for their biological applications, including antibacterial, antioxidant, and anticancer activities. For instance, studies on thiosemicarbazides as corrosion inhibitors provide a foundation for understanding their potential inhibitory effects in biological systems (Ebenso et al., 2010). Moreover, the synthesis and biological evaluation of novel thiosemicarbazones for their antibacterial and antioxidant properties indicate the potential of these compounds in medical and pharmaceutical applications (Karaküçük-İyidoğan et al., 2014).

Chemical Applications

The chemical versatility of "this compound" and related compounds is showcased in their use as ligands in coordination chemistry. Novel coordination compounds involving such ligands have been synthesized, with their structures and spectral characteristics thoroughly investigated, pointing to potential applications in catalysis, material science, and molecular electronics (Orysyk et al., 2014).

Properties

IUPAC Name

1-[2-(4-bromophenoxy)propanoylamino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2S/c1-3-14-12(19)16-15-11(17)8(2)18-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDOHJOIRNXSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C(C)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
2-[2-(4-bromophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.